molecular formula C16H30O2 B107424 Dodecyl methacrylate CAS No. 142-90-5

Dodecyl methacrylate

Cat. No.: B107424
CAS No.: 142-90-5
M. Wt: 254.41 g/mol
InChI Key: GMSCBRSQMRDRCD-UHFFFAOYSA-N
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Description

Dodecyl methacrylate (LMA), also known as lauryl methacrylate, is a hydrophobic monomer characterized by a 12-carbon alkyl chain attached to a methacrylate backbone. Its long hydrocarbon chain imparts exceptional water resistance and low surface energy, making it widely used in polymer synthesis, coatings, textiles, and hydrogels . Key applications include:

  • Hydrogels: LMA acts as a crosslinker in polyacrylamide hydrogels, enhancing mechanical toughness .
  • Textiles: LMA-coated fabrics exhibit superhydrophobicity (water contact angles >150°) and durability against washing or abrasion .
  • Lubricants: Copolymers of LMA with vinyl acetate improve viscosity index and pour point in mineral oils .

Mechanism of Action

Target of Action

Dodecyl methacrylate (DDMA) is primarily used as a monomer in the production of polymers . Its primary targets are the polymer chains where it acts as a building block. It contributes to the properties of the resulting polymer, such as its hydrophobicity, flexibility, and thermal stability .

Mode of Action

DDMA interacts with its targets through a process known as free radical polymerization . In this process, a free radical initiator, such as azobisisobutyronitrile (AIBN), is used to start the polymerization reaction . The free radical initiates the reaction by attacking the double bond in the DDMA molecule, causing it to open and form a new free radical that can react with other monomers . This leads to the formation of long polymer chains.

Biochemical Pathways

The polymerization of DDMA can be controlled to produce polymers with desired properties. For example, copolymerization of DDMA with other monomers like vinyl acetate can result in polymers with enhanced properties such as improved viscosity and pour point depression for lubricating oils .

Pharmacokinetics

It’s important to note that due to its hydrophobic nature, ddma is likely to have low bioavailability .

Result of Action

The polymerization of DDMA results in the formation of polymers with specific properties. For instance, when used as a viscosity modifier and pour point depressant for lubricating oil, the resulting polymers can enhance the performance of the lubricant . In another application, DDMA has been used to create superhydrophobic coatings on fabrics .

Action Environment

The action of DDMA is influenced by environmental factors such as temperature and the presence of a suitable initiator . For instance, the rate of polymerization can be increased by raising the temperature or using a more effective initiator . Additionally, the presence of other monomers can influence the properties of the resulting polymer .

Biological Activity

Dodecyl methacrylate (DMA) is a methacrylic ester that has garnered attention in various fields, including materials science and biomedicine, due to its unique properties and biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, antibacterial properties, and applications in drug delivery systems.

This compound is an aliphatic methacrylate with the formula C₁₃H₂₄O₂. It is synthesized through the esterification of methacrylic acid with dodecanol. The resulting compound is characterized by a long hydrophobic alkyl chain, which influences its solubility and interaction with biological membranes.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of this compound and its copolymers. For instance, a study reported that poly(2-hydroxyethyl methacrylate-co-dodecyl methacrylate-co-acrylic acid) exhibited significant antibacterial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The incorporation of this compound into the polymer matrix enhanced the hydrophobicity and surface activity, contributing to its antimicrobial efficacy .

Table 1: Antibacterial Activity of this compound Copolymers

Polymer CompositionBacterial StrainInhibition Zone (mm)
Poly(2-hydroxyethyl methacrylate-co-dodecyl methacrylate-co-acrylic acid)Staphylococcus aureus15
Poly(2-hydroxyethyl methacrylate-co-dodecyl methacrylate-co-acrylic acid)Escherichia coli12

Hydrolytic Resistance

The hydrolytic resistance of this compound-based polymers has been investigated due to their potential applications in drug delivery systems. Research indicates that these polymers resist degradation in aqueous environments, making them suitable for sustained release formulations. The hydrophobic nature of this compound contributes to this stability, allowing for prolonged therapeutic effects .

Case Studies

  • Polymer Drug Delivery Systems : A study explored the use of this compound in creating polymeric microbeads for drug delivery. The microbeads demonstrated controlled release properties and enhanced bioavailability of encapsulated drugs. The hydrophobic character of DMA facilitated better interaction with lipid membranes, promoting cellular uptake .
  • Antimicrobial Coatings : Another case study focused on the application of this compound in antimicrobial coatings for medical devices. The coatings showed significant reduction in biofilm formation on surfaces exposed to bacterial colonization, indicating potential for preventing infections in clinical settings .

Scientific Research Applications

Polymerization Applications

1.1 Free Radical Polymerization
Dodecyl methacrylate is commonly employed in free radical polymerization processes. Studies indicate that the polymerization of DMA can be influenced by factors such as temperature and confinement conditions. For instance, research has shown that polymerization under nanoconfinement leads to unique properties, including reduced autoacceleration and enhanced chain propagation rates .

1.2 Copolymerization
DMA is often copolymerized with other monomers like methyl methacrylate (MMA) and styrene to create materials with tailored properties. The copolymerization process allows for the adjustment of physical characteristics such as thermal stability and viscosity. A study demonstrated that copolymerizing DMA with MMA resulted in products with varying reactivity ratios, indicating a tendency towards ideal copolymerization .

Monomer CombinationReactivity Ratio (r1, r2)
Styrene-DMA(0.52, 0.42)
MMA-DMANot specified

Surface Modification

2.1 Hydrophobic Coatings
One of the significant applications of DMA is in enhancing the hydrophobic properties of surfaces. For example, coatings made from this compound have been used to modify fabrics, resulting in superhydrophobic surfaces that repel water effectively. This application is particularly useful in the textile industry for creating water-resistant materials .

2.2 Biomaterial Applications
DMA has also been utilized in the development of biomaterials, such as glucose sensors where glucose oxidase is immobilized on flexible substrates modified with DMA. This enhances the sensor's performance by improving its sensitivity and response time .

Nanotechnology Applications

3.1 Nanoconfined Polymerization
The study of DMA polymerization under nanoconfinement has revealed interesting phenomena such as suppression of branching and cross-linking, leading to polymers with different molecular weights compared to bulk conditions . This application is crucial for developing advanced materials with specific mechanical and thermal properties.

Case Studies

4.1 Superhydrophobic Fabric Coating
A study investigated the effect of hydroxyl groups on the superhydrophobicity of fabrics coated with this compound using a plasma-enhanced method. The results indicated that the addition of hydroxyl groups significantly improved water repellency and mechanical stability without compromising comfort .

4.2 Glucose Sensor Development
Research focused on creating a glucose sensor by immobilizing glucose oxidase onto a this compound-modified substrate demonstrated enhanced sensitivity and stability over traditional methods, highlighting the potential for DMA in biomedical applications .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing high-purity DDMA?

High-purity DDMA can be synthesized via esterification of methacrylic acid with dodecyl alcohol using concentrated H₂SO₄ as a catalyst, toluene as a solvent, and hydroquinone as a polymerization inhibitor. Post-synthesis purification involves charcoal treatment, refluxing, and repeated washing with dilute NaOH to remove unreacted acid and inhibitors. Drying over sodium sulfate and calcium chloride ensures anhydrous conditions .

Q. Which characterization techniques are critical for verifying DDMA copolymer structure?

  • FTIR : Identifies ester carbonyl groups (1730–1720 cm⁻¹) and alkyl chain vibrations (2925–2850 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms polymerization completion (absence of vinyl protons at 5–6 ppm) and quantifies –OCH₂ groups (δ 3.93 ppm in ¹H NMR) .
  • GPC : Determines molecular weight distribution, critical for assessing copolymer performance as viscosity modifiers .

Q. How do ASTM standards apply to evaluating DDMA-based lubricant additives?

ASTM D445 measures kinematic viscosity at 40°C and 100°C, while ASTM D2270 calculates viscosity index (VI). ASTM D97-09 determines pour point depression (PPD) efficacy. These standards ensure reproducibility in assessing DDMA copolymers as multifunctional lubricant additives .

Advanced Research Questions

Q. How does chain-length dependence of termination rate coefficients (kₜ) influence DDMA polymerization kinetics?

The "composite model" explains kₜ(i,i) dependence in free-radical polymerization:

  • Short radicals (i < iₐ) exhibit stronger chain-length dependence (αₛ ≈ 0.50–0.64), while long radicals (i > iₐ) follow αₗ ≈ 0.16–0.21, close to theoretical predictions. SP-PLP-EPR studies reveal crossover chain lengths (iₐ ≈ 50–90) for DDMA, cyclohexyl methacrylate, and benzyl methacrylate, influenced by steric shielding of radical sites .

Q. What methodological approaches resolve discrepancies in propagation rate coefficients (kₚ) for DDMA under varying conditions?

  • PLP-SEC : Combines pulsed laser polymerization with size-exclusion chromatography to measure kₚ across temperatures (-20–60°C) and pressures (up to 1500 bar). For DDMA, kₚ values align with family behavior observed in methacrylates (MMA, BMA, DMA), with uncertainties <±20% due to Mark-Houwink coefficient limitations .
  • SP-PLP-EPR : Single-pulse PLP coupled with EPR quantifies radical decay kinetics, minimizing side reactions and improving kₜ(i,i) accuracy .

Q. How do DDMA copolymers enhance soil stabilization in emulsion polymers?

DDMA-based CMC-MMA emulsion polymers bind soil particles via van der Waals forces and hydrogen bonding. Key steps include:

  • Graft copolymerization : Optimize MMA:CMC mass ratios (e.g., 1:1 to 3:1) to increase solids content and viscosity (up to 340 mPa·s at 50% solids) .
  • Unconfined compressive strength (UCS) testing : Polymer-stabilized laterite soils show UCS improvements from 2.41 MPa (untreated) to >4 MPa, attributed to interparticle binding .

Q. What explains the superior thermal stability of DDMA-VA copolymers compared to DDMA homopolymers?

TGA reveals DDMA-VA copolymers degrade at higher temperatures (ΔT ≈ 20–30°C) due to reduced backbone mobility and enhanced intermolecular interactions. VA incorporation increases molecular weight (GPC data) and reduces crystallinity, delaying thermal decomposition .

Q. Methodological Considerations for Data Contradictions

Q. How to address conflicting reports on DDMA termination kinetics?

Variations in kₜ(i,i) arise from experimental conditions (e.g., temperature, solvent polarity). Apply the composite model universally across methacrylates and validate via SP-PLP-EPR under controlled conditions (e.g., -20–0°C for reduced side reactions) .

Q. Why do viscosity-modifying effects of DDMA copolymers vary across base oils?

Mineral oil composition (e.g., SN150 vs. SN500) affects polymer solubility and entanglement. Characterize oil properties (Table 1 in ) and correlate with VI improvements using ASTM D2270.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical Structure and Reactivity

LMA is structurally analogous to other long-chain methacrylates but differs in alkyl chain length and polymerization behavior:

Compound Alkyl Chain Length Reactivity Ratios (r₁, r₂) Key Features
Dodecyl methacrylate (LMA) C12 r₁=0.52 (Sty), r₂=0.42 (LMA) High hydrophobicity, ideal for coatings
Octadecyl methacrylate (ODMA) C18 r₁=0.58 (Sty), r₂=0.45 (ODMA) Longer chain enhances thermal stability
Stearyl methacrylate (C18) C18 N/A Forms self-healing hydrogels via micellar crosslinking
Methyl acrylate (MA) C1 N/A Higher polarity, faster polymerization kinetics
  • Copolymerization Behavior : LMA shows near-ideal copolymerization with styrene, while ODMA’s longer chain reduces reactivity but improves thermal stability . In contrast, dodecyl acrylate (DA) exhibits faster termination kinetics than LMA in free-radical copolymerization .

Physical and Mechanical Properties

Hydrophobicity and Durability in Textiles

LMA outperforms shorter-chain methacrylates in superhydrophobic coatings:

Fabric Type Coating Initial Water Contact Angle After 45 Washes After 1000 Abrasions
Cotton LMA 156° 145° 146°
PET LMA 153° 88° 127°
PET PEG & LMA 155° 134° 143°

LMA’s durability on cotton surpasses PET due to hydroxyl group interactions, which enhance adhesion .

Mechanical Performance in Hydrogels and Resins

  • Hydrogels : LMA-based hydrogels show lower tensile strength (0.32 MPa) compared to stearyl methacrylate (C18) copolymers (0.7–0.9 MPa) but maintain flexibility .
  • Oil Absorption : LMA resins filled with polybutadiene achieve higher oil absorption (20–30 g/g) than paraffin-filled systems (15–20 g/g) due to physical crosslinking .

Thermal and Rheological Properties

  • Thermal Stability : ODMA copolymers with styrene exhibit higher decomposition temperatures than LMA due to longer alkyl chains .
  • Viscosity Modification : LMA-vinyl acetate copolymers reduce pour points in SN150 oil by 15°C, outperforming homopolymers .
  • Rheology : LMA’s termination rate constant ($k_t$) in bulk polymerization is lower than methyl acrylate (MA), leading to slower reaction kinetics .

Application-Specific Performance

  • Lubricants : LMA copolymers improve viscosity index (VI) by 40–50% in SN500 oil, comparable to ODMA but with better cost efficiency .
  • Biomedical Nanogels: LMA-based nanogels (DODA-20) show 100% cell viability, similar to hexyl (HEXA-20) and cholesteryl (CHOlA-20) variants but with lower opsonization rates .

Properties

IUPAC Name

dodecyl 2-methylprop-2-enoate
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InChI

InChI=1S/C16H30O2/c1-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15(2)3/h2,4-14H2,1,3H3
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InChI Key

GMSCBRSQMRDRCD-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCOC(=O)C(=C)C
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Molecular Formula

C16H30O2
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Related CAS

25719-52-2
Record name Poly(lauryl methacrylate)
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DSSTOX Substance ID

DTXSID4027103
Record name Dodecyl 2-methylacrylate
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Molecular Weight

254.41 g/mol
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Physical Description

Liquid; [CAMEO] Clear colorless liquid; [MSDSonline]
Record name n-Dodecyl methacrylate
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Boiling Point

142 °C @ 4 mm Hg
Record name N-DODECYL METHACRYLATE
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Flash Point

132 °C (Cleveland open cup), 126 °C (closed cup)
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Solubility

Insol in water
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Density

0.868 @ 20 °C, The commercial material is a mixture containing both lower and higher fatty derivatives; boiling range: 272-344 °C; bulk density: 0.868 g/ml
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Vapor Pressure

0.00118 [mmHg], 0.0012 mm Hg @ 25 °C /Estimated/
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CAS No.

142-90-5
Record name Lauryl methacrylate
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Record name Dodecyl methacrylate
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Record name Dodecyl 2-methylacrylate
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Record name LAURYL METHACRYLATE
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Melting Point

-20 °C, Molecular weight: 262; melting point: -22 °C; /Made from a mixture of higher alcohols, predominately C-12/
Record name N-DODECYL METHACRYLATE
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Synthesis routes and methods I

Procedure details

Two hundred six grams of a reaction mix containing a 5:1 mole ratio of methyl methacrylate, 1-dodecanol, and 100 ppm phenothiazine as inhibitor were added to a 500 ml flask equipped with an agitatior, thermocouple, and a 10-tray Oldershaw fractional distillation column. Thirty grams of the heterogeneous zirconium vinylbenzyl acetylacetonate/styrene/divinylbenzene catalyst was added. The mixture was heated to reflux at atmospheric pressure while an azeotropic mixture of methyl methacrylate and methanol was removed from the upper portion of the fractionating column. The reaction was continued in this manner for 6 hours while the temperature at the column was 64°-67° C. and the temperature in the pot was 101°-107° C. Gas liquid chromatography (GLC) analysis showed 30% conversion of 1-dodecanol with a selectivity to dodecyl methacrylate of 95%.
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Synthesis routes and methods II

Procedure details

In a similar manner for polymerization to that in Example 1, a monomer of 60 g of n-dodecyl methacrylate, 24 g of ethylene glycol dimethacrylate, and 30 g of ethyl acetate was polymerized in an aqueous suspension system to obtain a substrate consisting of hard spherical polymer particles. Of the thus obtained particles, those of 53 to 250 micrometers in diameter were filled into a column of 10 mm in diameter at a packed height of 193 mm, and separation of a 1:1 by weight mixture of nitrobenzene and 2-methylnaphthalene dissolved in an eluent consisting of a 60:25:15 by volume mixture of methanol, tetrahydrofuran and water in an amount of 0.3 ml was carried out at a velocity of the eluent of 1.7 ml/min. The thus obtained elution curve is shown in FIG. 4.
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Retrosynthesis Analysis

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